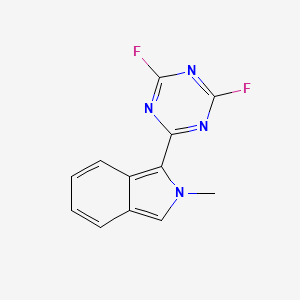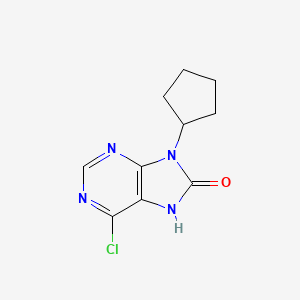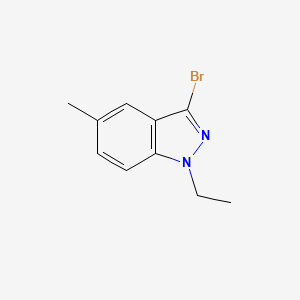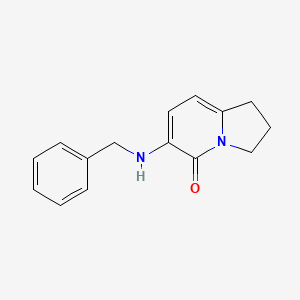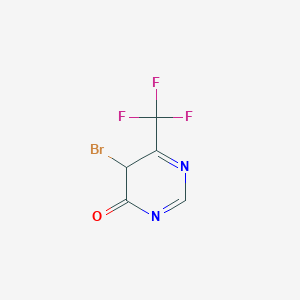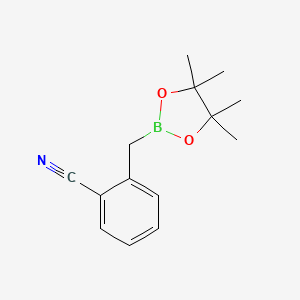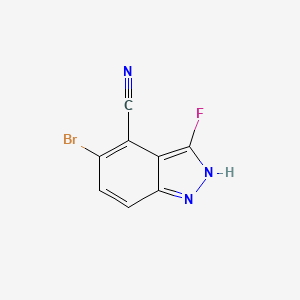
5-Bromo-3-fluoro-1H-indazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-fluoro-1H-indazole-4-carbonitrile is a heterocyclic compound that belongs to the indazole family Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-fluoro-1H-indazole-4-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-3-fluoroaniline and 4-cyanobenzaldehyde.
Cyclization Reaction: The key step involves the cyclization of the starting materials to form the indazole ring. This is usually achieved through a condensation reaction under acidic or basic conditions.
Bromination and Fluorination:
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-fluoro-1H-indazole-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions include various substituted indazole derivatives, which can be further explored for their biological activities.
Scientific Research Applications
5-Bromo-3-fluoro-1H-indazole-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, especially in the development of anticancer and antiviral agents.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action.
Material Science: It is explored for its potential use in the development of novel materials with unique properties.
Chemical Biology: The compound is used in chemical biology to study cellular processes and pathways.
Mechanism of Action
The mechanism of action of 5-Bromo-3-fluoro-1H-indazole-4-carbonitrile involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and affecting cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1H-indazole: Lacks the fluorine and cyano groups, making it less versatile in certain applications.
3-Fluoro-1H-indazole: Lacks the bromine and cyano groups, affecting its reactivity and biological activity.
5-Bromo-3-iodo-1H-indazole: Contains an iodine atom instead of fluorine, leading to different chemical properties.
Uniqueness
5-Bromo-3-fluoro-1H-indazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms, along with the cyano group, enhances its reactivity and potential for diverse applications.
Properties
Molecular Formula |
C8H3BrFN3 |
|---|---|
Molecular Weight |
240.03 g/mol |
IUPAC Name |
5-bromo-3-fluoro-2H-indazole-4-carbonitrile |
InChI |
InChI=1S/C8H3BrFN3/c9-5-1-2-6-7(4(5)3-11)8(10)13-12-6/h1-2H,(H,12,13) |
InChI Key |
ITIZOJJNQQWPCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NNC(=C2C(=C1Br)C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


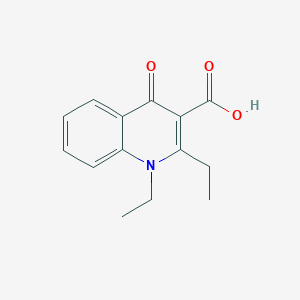
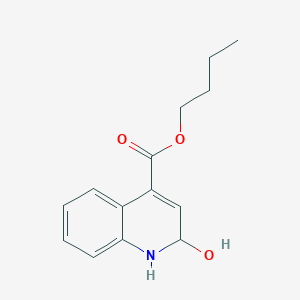



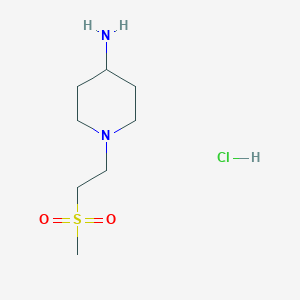
![2-(1-Methyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-yl)acetamide](/img/structure/B11867983.png)
